N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide
Description
N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide is a propanamide derivative characterized by a 4-methoxyphenyl group and a furan-3-yl-substituted propan-2-ylamine moiety. Its structural uniqueness lies in the combination of an electron-rich aromatic system (4-methoxyphenyl) and a heterocyclic furan ring, which may confer distinct physicochemical and biological properties.
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-13(11-15-9-10-21-12-15)18-17(19)8-5-14-3-6-16(20-2)7-4-14/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWJJHLMIVFJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)CCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide typically involves the reaction of 1-(furan-3-yl)propan-2-amine with 3-(4-methoxyphenyl)propanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The furan ring and methoxyphenyl group can participate in various molecular interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Propanamide derivatives with 4-methoxyphenyl groups and variable substituents on the amine side chain are prevalent in medicinal chemistry. Below is a comparative analysis of key analogues:
Key Observations:
- Electron-Donating Groups : The 4-methoxyphenyl group is conserved across analogues, enhancing solubility and π-π interactions with biological targets.
- Heterocyclic Variations: The furan-3-yl group in the target compound contrasts with oxadiazole (8a), pyranone (7-5), and pyridazinone (20), which may alter metabolic stability or binding affinity.
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | 8a | 7-5 |
|---|---|---|---|
| Molecular Weight | ~317 g/mol | ~534 g/mol | ~447 g/mol |
| LogP (Predicted) | ~2.8 | ~3.5 | ~2.2 |
| Hydrogen Bond Acceptors | 4 | 8 | 6 |
| Rotatable Bonds | 6 | 10 | 7 |
- Lipophilicity : The furan-3-yl group may reduce LogP compared to bulkier substituents (e.g., sulfonylpiperidine in 8a).
- Bioavailability : Fewer rotatable bonds in the target compound suggest improved membrane permeability relative to 8a.
Biological Activity
N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound features a furan ring and a methoxyphenyl group, which contribute to its biological properties. The synthesis typically involves the reaction of 1-(furan-3-yl)propan-2-amine with 3-(4-methoxyphenyl)propanoyl chloride under basic conditions, using dichloromethane as a solvent and triethylamine as a base to neutralize the byproducts formed during the reaction.
The biological activity of this compound is thought to arise from its ability to interact with specific enzymes or receptors. The furan and methoxyphenyl groups can participate in various molecular interactions, including hydrogen bonding and π-π stacking, influencing the compound's activity against various biological targets.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound. For instance, it has shown promising results in inhibiting cancer cell proliferation in vitro. The following table summarizes some key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 7.01 ± 0.60 | Induction of apoptosis and cell cycle arrest |
| NCI-H460 | 8.55 ± 0.35 | Microtubule disassembly leading to cell death |
| MCF-7 | 14.31 ± 0.90 | Inhibition of topoisomerase-IIa |
These results indicate that this compound may exert its effects through multiple mechanisms, including apoptosis induction and disruption of microtubule dynamics .
Antibacterial Activity
In addition to anticancer properties, this compound has also been investigated for antibacterial activity. Studies have demonstrated that derivatives containing furan structures exhibit significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives are as follows:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Derivative 1 | Escherichia coli | 64 |
| Derivative 2 | Staphylococcus aureus | 32 |
These findings suggest that the furan moiety contributes to the antibacterial activity observed in these compounds .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- In Vivo Studies : Animal models have shown that administration of this compound leads to significant tumor reduction in xenograft models, supporting its potential as an anticancer agent.
- Combination Therapy : Research indicates that combining this compound with existing chemotherapeutics enhances overall efficacy, suggesting a synergistic effect that warrants further exploration.
- Mechanistic Insights : Advanced techniques such as molecular docking studies have provided insights into how this compound interacts at the molecular level with target proteins involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
